

# Efficacy of different catalysts in the formylation of indoles

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## Compound of Interest

Compound Name: 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

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## A Comparative Guide to the Catalytic Formylation of Indoles

The formylation of indoles is a cornerstone of synthetic organic chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products. While classic methods such as the Vilsmeier-Haack and Reimer-Tiemann reactions have long been employed, their often harsh conditions and use of stoichiometric, hazardous reagents have spurred the development of more efficient and sustainable catalytic alternatives. This guide provides a comparative overview of modern catalytic systems for indole formylation, including photocatalytic, Lewis acidic, and transition-metal-based approaches, supported by experimental data and detailed protocols.

## Performance Comparison of Catalytic Systems

The efficacy of various catalytic systems for the C-3 formylation of indoles is summarized below. The data highlights the diversity of accessible methods, from visible-light-driven reactions at room temperature to rapid, solvent-free Lewis acid catalysis.

Catalyst System	Indole Substrate	Formylating Agent	Reaction Conditions	Yield (%)	Reference
Photocatalysis					
Eosin Y (photocatalyst)	Indole	Tetramethylethylenediamine (TMEDA)	10 mol% Eosin Y, 4 equiv. KI, MeCN:H <sub>2</sub> O (5:1), Blue LED, rt, air	85	<a href="#">[1]</a> <a href="#">[2]</a>
5-Methoxyindole	TMEDA	10 mol% Eosin Y, 4 equiv. KI, MeCN:H <sub>2</sub> O (5:1), Blue LED, rt, air	82	<a href="#">[1]</a> <a href="#">[2]</a>	
5-Chloroindole	TMEDA	10 mol% Eosin Y, 4 equiv. KI, MeCN:H <sub>2</sub> O (5:1), Blue LED, rt, air	78	<a href="#">[1]</a> <a href="#">[2]</a>	
Helical Carbenium Ion (photocatalyst)	Indole	2,2-Dimethoxy-N,N-dimethylethanamine	5 mol% catalyst, 4 equiv. KI, MeCN, Red LED (640 nm), rt	70	
Lewis Acid Catalysis					

BF <sub>3</sub> ·OEt <sub>2</sub>	Indole	Trimethyl orthoformate (TMOF)	1 equiv. BF <sub>3</sub> ·OEt <sub>2</sub> , neat, rt, 1-5 min	82	<a href="#">[3]</a> <a href="#">[4]</a>
2-Methylindole	TMOF	1 equiv. BF <sub>3</sub> ·OEt <sub>2</sub> , neat, rt, 1-5 min	98	<a href="#">[3]</a>	
5-Bromoindole	TMOF	1 equiv. BF <sub>3</sub> ·OEt <sub>2</sub> , neat, rt, 1-5 min	85	<a href="#">[3]</a>	
Transition-Metal Catalysis					
FeCl <sub>3</sub>	Indole	Formaldehyde, aq. NH <sub>3</sub>	2 mol% FeCl <sub>3</sub> , DMF, 130 °C, air	93	<a href="#">[1]</a>
N-Methylindole	Formaldehyde, aq. NH <sub>3</sub>	2 mol% FeCl <sub>3</sub> , DMF, 130 °C, air	88	<a href="#">[1]</a>	
5-Nitroindole	Formaldehyde, aq. NH <sub>3</sub>	2 mol% FeCl <sub>3</sub> , DMF, 130 °C, air	75	<a href="#">[1]</a>	
Catalytic Vilsmeier-Haack					
3-Methyl-1-phenyl-2-phospholene 1-oxide	Indole	DMF-d <sub>7</sub>	15 mol% catalyst, 1.2 equiv. DEBM, 1.5 equiv. PhSiH <sub>3</sub> , MeCN, rt	77 (deuterated)	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

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Indole with ester group	DMF-d <sub>7</sub>	15 mol% catalyst, 1.2 equiv. DEBM, 1.5 equiv. PhSiH <sub>3</sub> , MeCN, rt	85 (deuterated)	[6]
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## Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate their implementation in a laboratory setting.

### Visible-Light-Promoted Formylation using Eosin Y[1][2]

Materials:

- Indole (0.5 mmol, 1.0 equiv)
- Tetramethylethylenediamine (TMEDA) (1.0 mmol, 2.0 equiv)
- Eosin Y (0.05 mmol, 0.1 equiv)
- Potassium iodide (KI) (2.0 mmol, 4.0 equiv)
- Acetonitrile (MeCN) and Water (H<sub>2</sub>O) in a 5:1 ratio (6 mL)

Procedure:

- To a reaction vessel, add the indole, TMEDA, Eosin Y, and KI.
- Add the MeCN:H<sub>2</sub>O solvent mixture.
- Stir the reaction mixture at room temperature under an air atmosphere.
- Irradiate the mixture with two 12 W, 450 nm blue LED lamps.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction and extract the product with a suitable organic solvent.
- Purify the crude product by column chromatography on silica gel.

## Lewis Acid-Catalyzed Formylation with $\text{BF}_3 \cdot \text{OEt}_2$ [3][4]

Materials:

- Indole (1.0 mmol, 1.0 equiv)
- Trimethyl orthoformate (TMOF) (1.0 mmol, 1.0 equiv)
- Boron trifluoride diethyl etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ) (1.0 mmol, 1.0 equiv)

Procedure:

- In a reaction flask, combine the indole and TMOF under neat (solvent-free) conditions.
- Rapidly add  $\text{BF}_3 \cdot \text{OEt}_2$  to the mixture at room temperature.
- Stir the reaction for 1-5 minutes.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the product by column chromatography.

## Iron-Catalyzed C-3 Formylation[1]

Materials:

- Indole (1.0 equiv)

- Formaldehyde (aqueous solution)
- Aqueous ammonia
- Ferric chloride ( $\text{FeCl}_3$ ) (0.02 equiv)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a sealed reaction tube, add the indole, formaldehyde, aqueous ammonia, and  $\text{FeCl}_3$  in DMF.
- Heat the reaction mixture to 130 °C under an air atmosphere.
- Maintain the temperature and stir for the required reaction time.
- After cooling to room temperature, dilute the reaction mixture with water.
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography.

## Catalytic Vilsmeier-Haack Reaction[5][6][7]

Materials:

- Indole (0.5 mmol, 1.0 equiv)
- Deuterated N,N-dimethylformamide ( $\text{DMF-d}_7$ ) (1.3 equiv)
- 3-Methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv)
- Diethyl bromomalonate (DEBM) (1.2 equiv)
- Phenylsilane ( $\text{PhSiH}_3$ ) (1.5 equiv)

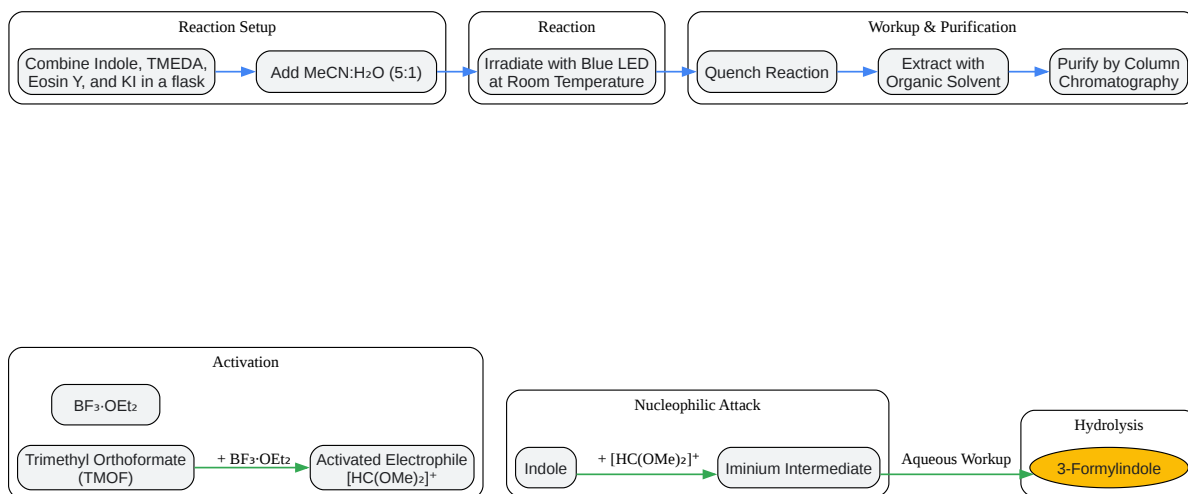
- Anhydrous acetonitrile (MeCN) (2 mL)

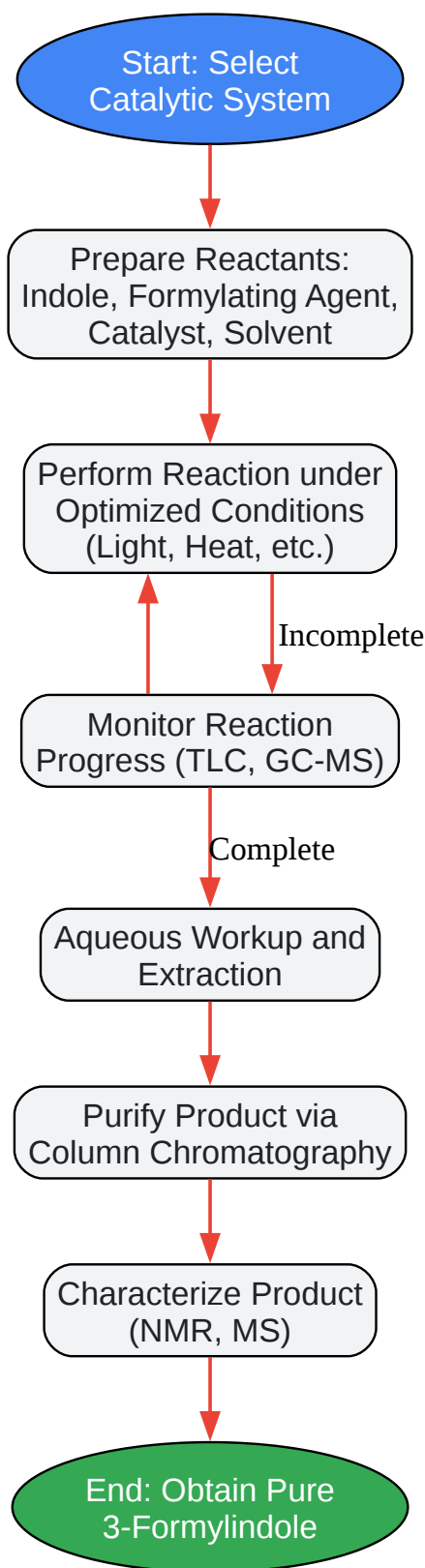
Procedure:

- In a flask under an argon atmosphere, dissolve the indole and the phospholene oxide catalyst in anhydrous MeCN.
- Sequentially add DEBM, DMF-d<sub>7</sub>, and PhSiH<sub>3</sub> via syringe.
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product directly by flash column chromatography on silica gel.

## Visualizing the Workflow and Mechanisms

To better understand the experimental processes and underlying chemical transformations, the following diagrams are provided.





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